molecular formula C12H14N2O2S B5805081 METHYL 2-[2-(ETHYLSULFANYL)-1,3-BENZODIAZOL-1-YL]ACETATE

METHYL 2-[2-(ETHYLSULFANYL)-1,3-BENZODIAZOL-1-YL]ACETATE

Cat. No.: B5805081
M. Wt: 250.32 g/mol
InChI Key: TYUISHFDUBGVEE-UHFFFAOYSA-N
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Description

Methyl 2-[2-(ethylsulfanyl)-1,3-benzodiazol-1-yl]acetate is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic the properties of DNA bases

Preparation Methods

The synthesis of methyl 2-[2-(ethylsulfanyl)-1,3-benzodiazol-1-yl]acetate typically involves the reaction of 2-mercaptobenzimidazole with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzimidazole attacks the ethyl bromoacetate, leading to the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to increase yield and purity.

Chemical Reactions Analysis

Methyl 2-[2-(ethylsulfanyl)-1,3-benzodiazol-1-yl]acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-[2-(ethylsulfanyl)-1,3-benzodiazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[2-(ethylsulfanyl)-1,3-benzodiazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to various biological effects. Additionally, the ethylsulfanyl group can undergo metabolic transformations, producing reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Methyl 2-[2-(ethylsulfanyl)-1,3-benzodiazol-1-yl]acetate can be compared with other benzodiazole derivatives, such as:

This compound’s unique combination of the benzodiazole ring and ethylsulfanyl group makes it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-(2-ethylsulfanylbenzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-17-12-13-9-6-4-5-7-10(9)14(12)8-11(15)16-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUISHFDUBGVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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